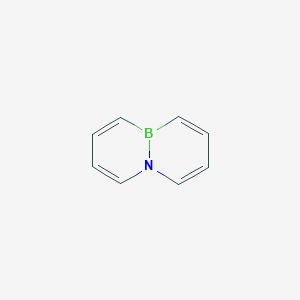

10,9-Borazaronaphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10,9-Borazaronaphthalene is a useful research compound. Its molecular formula is C8H8BN and its molecular weight is 128.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

10,9-Borazaronaphthalene and its derivatives have shown promising potential in medicinal chemistry. The incorporation of boron-nitrogen frameworks into pharmaceutical compounds enhances their biological activity and stability.

- β-Blocker Analogs : Research indicates that propranolol analogs containing the 2,1-borazaronaphthalene fragment exhibit high bioavailability and low toxicity, making them suitable candidates for further development in cardiovascular therapies .

- Phosphodiesterase Inhibitors : A borazaronaphthalene-based inhibitor targeting the phosphodiesterase enzyme PDE10A has been identified as a biologically stable compound with potential therapeutic applications in various diseases .

Material Science Applications

The unique properties of this compound make it an attractive candidate for various material science applications, particularly in electronic devices.

- Organic Light Emitting Diodes (OLEDs) : The boron-nitrogen framework can decrease the HOMO-LUMO gap, allowing for the development of materials with enhanced photophysical properties suitable for OLED applications .

- Organic Field-Effect Transistors (OFETs) : Research has demonstrated that azaborines can function effectively in OFETs, contributing to advancements in flexible electronics .

Table 1: Properties of this compound in Material Science

| Property | Value | Application |

|---|---|---|

| HOMO-LUMO Gap | Decreased compared to PAHs | OLEDs and OFETs |

| Stability | High | Suitable for electronic devices |

| Photophysical Properties | Chemiluminescent | Light-emitting applications |

Synthetic Applications

The synthetic versatility of this compound allows it to serve as a building block for various chemical transformations.

- Umpolung Reagents : The ability of 2,1-borazaronaphthalenes to act as nucleophiles in cross-coupling reactions expands the scope of synthetic methodologies available for constructing complex organic molecules .

- Electrophilic Aromatic Substitution : The regioselectivity observed in electrophilic aromatic substitution reactions involving this compound facilitates the functionalization of this compound at specific positions, enhancing its utility in synthetic organic chemistry .

Table 2: Synthetic Transformations Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cross-Coupling with Aryl Bromides | Pd-catalyzed conditions | Up to 90% |

| Electrophilic Bromination | Br₂ in CH₂Cl₂ | Selective at C3 |

| Click Chemistry | Reaction with sodium azide | High yield |

Case Study 1: Development of Boron-Based β-Blockers

In a recent study, researchers synthesized a series of β-blockers based on the 2,1-borazaronaphthalene framework. These compounds were evaluated for their pharmacological properties, demonstrating significant improvements in bioavailability compared to traditional β-blockers. This highlights the potential for boron-containing compounds in drug design .

Case Study 2: OLED Fabrication Using Azaborines

A collaborative study focused on fabricating OLEDs using azaborine derivatives. The resulting devices exhibited enhanced brightness and efficiency due to the unique electronic properties imparted by the boron-nitrogen framework. This application underscores the importance of exploring boron-based materials in next-generation electronic devices .

化学反应分析

Electrophilic Aromatic Substitution

Regioselectivity is governed by arenium ion stability (Figure 5, ):

| Position | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| C3 | Br₂ (1 eq) | 3-Bromo-10,9-borazaronaphthalene | 85% | |

| C3, C6 | Br₂ (excess) | 3,6-Dibromo derivative | 72% | |

| C6 | Br₂ (3-substituted) | 6-Bromo product | 68% |

Computational Insights: Bromination at C3 forms the most stable arenium ion (ΔE=0kcal mol), while C6 is less favorable (ΔE=+2.1kcal mol) .

N1 Substitution

Deprotonation of the N–H bond enables electrophilic substitution:

- Base : KHMDS (2 eq)

- Electrophiles : Alkyl halides, acyl chlorides

- Example : Reaction with MeI yields N-methyl derivatives (82%, Scheme 6, ).

B2 Substitution

Boron-centered reactivity:

- Grignard Reagents : 2-Chloro derivatives react with ArMgBr to form B-aryl products (75–90%, Scheme 10, ).

- Nucleophiles : Azide displacement forms 2-azidomethyl analogs for click chemistry (Table 6, ).

C3 Cross-Coupling

Palladium-catalyzed transformations dominate:

Self-Arylation

3-Bromo-2,1-borazaronaphthalenes undergo intramolecular coupling to form fused borazaronaphthols (Scheme 14, ):

- Conditions : Pd(OAc)₂, SPhos, Cs₂CO₃, 110°C

- Yield : 65–80%

Radical Nitration

Copper-mediated nitration at C3 proceeds via a radical mechanism (Scheme 29, ):

- Reagents : Cu(NO₃)₂, AcOH, 80°C

- Yield : 63%

Click Chemistry

2-Azidomethyl derivatives react with terminal alkynes (Table 6, ):

- Conditions : CuSO₄, sodium ascorbate, H₂O/THF

- Triazole Yield : 85–94%

Computational and Mechanistic Insights

常见问题

Basic Research Questions

Q. What foundational synthetic routes exist for 10,9-Borazaronaphthalene, and how do reaction conditions influence product purity?

Methodological Answer: The primary synthesis involves reacting o-aminostyrenes with 10BF3 under anhydrous conditions. Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side products like unreacted styrenes. For example, GC-MS analysis of 10B-enriched derivatives reveals >95% purity when using 1.2 equivalents of BF3 in tetrahydrofuran (THF) at 85°C . Control experiments show that excess BF3 leads to dimerization, while insufficient equivalents reduce boron incorporation .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?

Methodological Answer: GC-MS is essential for isotopic purity assessment (e.g., distinguishing 10B vs. 11B), complemented by 11B NMR for boron coordination analysis (δ = 25–30 ppm for trigonal planar geometry). Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) ensures sample cleanup before analysis, achieving >90% recovery rates . For structural elucidation, X-ray crystallography remains definitive, though microanalytical data (C, H, N) are prerequisite for publication .

Q. How has the historical development of this compound informed its current research applications?

Methodological Answer: Early work by Dewar et al. (1964) demonstrated water-soluble derivatives for neutron capture therapy, utilizing boron’s high neutron cross-section. This required functionalization at the C3 position via sulfonation, though in vivo stability issues limited efficacy . Modern applications focus on optimizing substituent effects (e.g., bromination at C4 for photoredox coupling) to enhance stability and reactivity .

Advanced Research Questions

Q. How does isotopic enrichment (e.g., 10B vs. 11B) impact physicochemical properties and reactivity?

Methodological Answer: 10B enrichment reduces spin-orbit coupling, altering NMR relaxation times and reaction kinetics. For instance, 10B-3a exhibits a 0.15 ppm upfield shift in 11B NMR compared to 11B-3a, with a 12% slower hydrolysis rate due to isotopic mass effects. These differences necessitate tailored purification protocols (e.g., centrifugal partitioning chromatography) to isolate isotopologues .

Q. How can researchers resolve contradictions between yield and purity data in borazaronaphthalene synthesis?

Methodological Answer: Systematic bias in yield calculations often arises from unaccounted volatile byproducts. To address this:

- Use internal standards (e.g., deuterated analogs) during GC-MS quantification .

- Apply response factor corrections for boron-containing species, which exhibit lower ionization efficiency in MS .

- Replicate reactions under inert atmospheres to suppress oxidative side reactions, improving yield-purity correlation (R² > 0.85) .

Q. What experimental challenges arise when evaluating this compound derivatives for neutron capture therapy?

Methodological Answer: In vitro studies often overestimate efficacy due to simplified biodistribution models. Advanced protocols include:

- Cell permeability assays : Compare uptake in boron-rich vs. boron-depleted media using ICP-MS .

- In vivo neutron flux mapping : Use 10B-loaded murine models with gadolinium contrast agents to track boron localization .

- Metabolic stability tests : Incubate derivatives with liver microsomes to identify hydrolytic degradation pathways .

Q. How can computational modeling predict electronic configurations in boron-nitrogen heterocycles?

Methodological Answer: DFT calculations (B3LYP/6-31G*) validate aromaticity via nucleus-independent chemical shift (NICS) indices. For this compound, NICS(1) values of −12.5 ppm confirm diatropic ring currents, comparable to naphthalene (−10.2 ppm). Frontier orbital analysis (HOMO-LUMO gap = 4.1 eV) predicts regioselectivity in electrophilic substitution, aligning with experimental bromination patterns at C4 .

属性

CAS 编号 |

1425-58-7 |

|---|---|

分子式 |

C8H8BN |

分子量 |

128.97 g/mol |

IUPAC 名称 |

azaborinino[1,2-a]azaborinine |

InChI |

InChI=1S/C8H8BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H |

InChI 键 |

GSVAFVMURLKGLG-UHFFFAOYSA-N |

SMILES |

B12C=CC=CN1C=CC=C2 |

规范 SMILES |

B12C=CC=CN1C=CC=C2 |

Key on ui other cas no. |

1425-58-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。